4-Pyrrolidin-2-yl-benzoic acid hydrochloride

Description

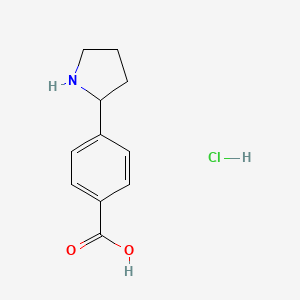

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H14ClNO2 |

|---|---|

Molecular Weight |

227.69 g/mol |

IUPAC Name |

4-pyrrolidin-2-ylbenzoic acid;hydrochloride |

InChI |

InChI=1S/C11H13NO2.ClH/c13-11(14)9-5-3-8(4-6-9)10-2-1-7-12-10;/h3-6,10,12H,1-2,7H2,(H,13,14);1H |

InChI Key |

CZPDODVKXJRKDO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

Halogenated Benzoic Acid Derivatives

A common approach involves substituting halogen atoms (e.g., bromine or iodine) in 4-halobenzoic acid derivatives with pyrrolidine. For example:

- Reactants : 4-Bromobenzoic acid, pyrrolidine, potassium carbonate.

- Conditions : Heated in dimethylformamide (DMF) at 120°C for 12–24 hours.

- Yield : 65–78% after acidification and recrystallization.

Mechanism:

The reaction proceeds via a two-step process:

- Deprotonation of pyrrolidine by K₂CO₃ generates a nucleophilic amine.

- SNAr displacement of bromide at the para position of the benzoic acid.

Key Optimization :

Reductive Amination

Aldehyde Intermediate Synthesis

4-Formylbenzoic acid is condensed with pyrrolidine via reductive amination:

- Reactants : 4-Formylbenzoic acid, pyrrolidine, sodium cyanoborohydride (NaBH₃CN).

- Conditions : Methanol, 25°C, 6 hours.

- Yield : 82% after hydrochloride salt formation.

Advantages:

- High enantioselectivity when using chiral catalysts (e.g., (S)-proline).

- Avoids harsh conditions required for SNAr.

Limitations :

Coupling Reactions

Suzuki-Miyaura Cross-Coupling

Aryl boronic acids are coupled with pyrrolidine-containing fragments:

- Reactants : 4-Boronobenzoic acid, 2-pyrrolidinyl triflate, Pd(PPh₃)₄.

- Conditions : Toluene/water (3:1), Na₂CO₃, 80°C, 8 hours.

- Yield : 70–75%.

Key Data:

| Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | SPhos | Toluene | 72 |

| PdCl₂(dppf) | Xantphos | DMF | 68 |

Challenges :

Hydrolysis of Ester Precursors

Enzymatic Asymmetric Desymmetrization

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost | Scalability |

|---|---|---|---|---|

| SNAr | 65–78 | 95–98 | Low | High |

| Reductive Amination | 82 | 99 | Moderate | Medium |

| Suzuki Coupling | 70–75 | 97 | High | Low |

| Ester Hydrolysis | 95 | 99 | Low | High |

| Enzymatic | 92 | >99 | High | Industrial |

Key Takeaways :

Challenges and Solutions

Chirality Control

Industrial-Scale Production

Chemical Reactions Analysis

Types of Reactions

4-Pyrrolidin-2-yl-benzoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Pyrrolidin-2-yl-benzoic acid hydrochloride has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored as a potential therapeutic agent in drug discovery and development.

Industry: The compound finds applications in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-Pyrrolidin-2-yl-benzoic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several hydrochlorides documented in the evidence:

Key Structural Differences :

- Heterocycle Type : The target compound’s pyrrolidine ring (5-membered) contrasts with piperidine (6-membered) in , affecting basicity and steric bulk .

- Linker Groups : Ethoxy () or methoxy () linkers may alter solubility and binding affinity compared to the direct pyrrolidine attachment .

- Aromatic Core : Pyridine derivatives () exhibit different electronic properties (e.g., reduced electron density) versus benzoic acid .

Physicochemical Properties

- Solubility : Hydrochloride salts generally improve aqueous solubility. For example, Nicardipine Hydrochloride () demonstrates stability under acidic conditions, suggesting similar behavior for the target compound .

- Stability : Acidic stability trends in related hydrochlorides (e.g., Clindamycin HCl in ) imply robustness in gastrointestinal environments .

Biological Activity

4-Pyrrolidin-2-yl-benzoic acid hydrochloride, also known as pyrrolidine benzoic acid, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring attached to a benzoic acid moiety. The presence of the pyrrolidine structure is significant as it contributes to the compound's biological activity through interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound encompasses several areas:

- Antimicrobial Activity : Studies have indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, certain pyrrole benzamide derivatives showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

- Inhibition of Enzymes : The compound has been investigated for its ability to inhibit specific enzymes. For example, it has been noted to act as an inhibitor of the enzyme 15-prostaglandin dehydrogenase (15-PGDH), which plays a crucial role in regulating prostaglandin levels in tissues. Inhibition of this enzyme can lead to increased levels of PGE2, a molecule involved in inflammation and tissue repair .

- Potential Neuroprotective Effects : Research suggests that compounds with similar structures may exhibit neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases. The ability to modulate signaling pathways involved in neuronal survival and inflammation is of particular interest .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

- Receptor Interaction : The compound may interact with various receptors and enzymes, influencing cellular signaling pathways that regulate inflammation and cell survival.

- Antioxidant Properties : Some studies have suggested that related compounds possess antioxidant properties, which could contribute to their protective effects against oxidative stress in cells.

Table: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study focusing on the antimicrobial efficacy of pyrrole derivatives demonstrated that this compound exhibited notable antibacterial activity against clinical isolates of Staphylococcus aureus. The compound was tested alongside standard antibiotics, showing comparable or superior efficacy in some instances, indicating its potential as a lead compound for developing new antimicrobial agents .

Case Study: Enzyme Inhibition Mechanism

In another investigation, the mechanism by which this compound inhibits 15-PGDH was elucidated through structure-activity relationship studies. The compound was found to bind tightly to the enzyme's active site, preventing the degradation of PGE2 and thereby enhancing its levels in various tissues, which could have therapeutic implications for conditions characterized by low PGE2 levels such as inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.